tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hexyl chain, and a fluorosulfonyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with a hexyl chain containing a fluorosulfonyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine (NEt3) or pyridine (Py) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to modify peptides and proteins, protecting specific amino groups during synthesis and analysis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (6-bromohexyl)carbamate
- tert-Butyl (6-chlorohexyl)carbamate
Comparison: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it particularly useful in applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C11H22FNO4S |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl N-(6-fluorosulfonylhexyl)carbamate |
InChI |
InChI=1S/C11H22FNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9-18(12,15)16/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
HWTDDMCMHRCFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
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